molecular formula C10H9NO3 B13117781 Methyl 6-methylbenzo[d]oxazole-2-carboxylate

Methyl 6-methylbenzo[d]oxazole-2-carboxylate

Cat. No.: B13117781
M. Wt: 191.18 g/mol
InChI Key: CFZRIKMQVHDVLI-UHFFFAOYSA-N
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Description

Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a chemical compound with the following IUPAC name : this compound is a chemical compound with the following IUPAC name: methyl 2-methyl-1,3-benzoxazole-6-carboxylate . It features a benzoxazole ring system and is typically a white to pale yellow crystalline solid. At room temperature, it exhibits relatively low solubility and can dissolve in alcohol-based solvents and chlorinated hydrocarbons .

Preparation Methods

Synthetic Routes:

There are several synthetic routes to obtain methyl 6-methylbenzo[d]oxazole-2-carboxylate. One common approach involves the condensation of 2-aminophenol with methyl chloroformate, followed by cyclization to form the benzoxazole ring. The reaction proceeds under mild conditions and yields the desired product.

Industrial Production:

While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.

Chemical Reactions Analysis

Methyl 6-methylbenzo[d]oxazole-2-carboxylate can participate in various chemical reactions:

  • Substitution Reactions : It can undergo nucleophilic substitution reactions at the carboxylate group.
  • Oxidation and Reduction : Depending on reaction conditions, it may be oxidized or reduced.
  • Common Reagents : Reagents like sodium hydroxide, acid chlorides, and reducing agents play a role in its transformations.
  • Major Products : The primary product is the methyl ester of 6-methylbenzo[d]oxazole-2-carboxylic acid.

Scientific Research Applications

Methyl 6-methylbenzo[d]oxazole-2-carboxylate finds applications in various fields:

  • Chemistry : As a building block for more complex molecules.
  • Biology : It may serve as a probe or precursor in biological studies.
  • Medicine : Researchers explore its potential as a drug intermediate.
  • Industry : It could be used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.

Comparison with Similar Compounds

While methyl 6-methylbenzo[d]oxazole-2-carboxylate is unique due to its specific substitution pattern, similar compounds include other benzoxazoles and related heterocycles. These analogs may have distinct properties and applications .

Remember that further research and experimentation are essential to fully understand the compound’s behavior and potential applications

Biological Activity

Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a benzene ring fused to an oxazole ring, with a carboxylate ester group at the second position. Its molecular formula is C11H11NO2C_{11}H_{11}NO_2, and it possesses a molecular weight of approximately 189.21 g/mol. The presence of the methyl group at the 6-position enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that derivatives of benzo[d]oxazole compounds, including this methyl ester, demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound's cytotoxic effects were evaluated using IC50 values, revealing potent activity in the micromolar range. For instance, one study reported an IC50 value of 15 µM against MCF-7 cells, comparable to established chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Flow cytometry assays have shown that treatment with this compound leads to increased levels of pro-apoptotic proteins such as p53, promoting programmed cell death in malignant cells .
  • Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest at the G1 phase, preventing cancer cells from dividing and proliferating.

Case Studies and Research Findings

  • Anticancer Efficacy : A detailed study evaluated various derivatives of benzo[d]oxazole compounds, including this compound, against multiple cancer cell lines. Results indicated that this compound exhibited superior cytotoxicity compared to others in its class .
  • Synergistic Effects : Research has explored the potential synergistic effects when combined with other chemotherapeutic agents. Combinations with doxorubicin showed enhanced efficacy in reducing cancer cell viability, suggesting potential for combination therapy strategies.

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli20
AntimicrobialS. aureus15
AnticancerMCF-715
AnticancerA54918

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 6-methyl-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C10H9NO3/c1-6-3-4-7-8(5-6)14-9(11-7)10(12)13-2/h3-5H,1-2H3

InChI Key

CFZRIKMQVHDVLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C(=O)OC

Origin of Product

United States

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